1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl-
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Overview
Description
1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl- is a heterocyclic compound that contains sulfur, nitrogen, and silicon atoms within its ring structure.
Preparation Methods
The synthesis of 1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl- typically involves the reaction of diethylsilane with a suitable thiol and amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the heterocyclic ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides.
Scientific Research Applications
1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways, contributing to its biological activity .
Comparison with Similar Compounds
1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl- can be compared with other similar heterocyclic compounds, such as:
1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl-5-methyl-: This compound has an additional methyl group, which can influence its chemical reactivity and biological activity.
This compound5-phenyl-: . The uniqueness of 1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl- lies in its specific ring structure and the presence of sulfur, nitrogen, and silicon atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
84260-21-9 |
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Molecular Formula |
C6H15NSSi |
Molecular Weight |
161.34 g/mol |
IUPAC Name |
2,2-diethyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C6H15NSSi/c1-3-9(4-2)7-5-6-8-9/h7H,3-6H2,1-2H3 |
InChI Key |
VBEJMTPGXGNJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1(NCCS1)CC |
Origin of Product |
United States |
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